Cas no 206559-72-0 (BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE)

BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE is a fluorinated styrene derivative characterized by the presence of a nitro group at the beta position and a trifluoromethoxy substituent at the para position of the aromatic ring. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution and cycloaddition reactions. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural features also facilitate applications in materials science, particularly in the development of specialty polymers with tailored electronic properties. The compound is typically handled under controlled conditions due to its potential sensitivity.
BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE structure
206559-72-0 structure
Product name:BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE
CAS No:206559-72-0
MF:C9H6F3NO3
MW:233.14405298233
MDL:MFCD00192357
CID:910220
PubChem ID:688234

BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE Chemical and Physical Properties

Names and Identifiers

    • BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE
    • 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene
    • 206559-72-0
    • Benzene, 1-(2-nitroethenyl)-4-(trifluoromethoxy)-
    • 202061-22-1
    • MFCD00192357
    • BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE, 99%
    • EN300-1933332
    • SCHEMBL1965445
    • AKOS017433557
    • 1-(trans-2-Nitrovinyl)-4-(trifluoromethoxy)benzene
    • MDL: MFCD00192357
    • Inchi: InChI=1S/C9H6F3NO3/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+
    • InChI Key: VQPCHPLGNGSFLJ-AATRIKPKSA-N
    • SMILES: C1=CC(=CC=C1C=C[N+](=O)[O-])OC(F)(F)F

Computed Properties

  • Exact Mass: 233.02998
  • Monoisotopic Mass: 233.02997754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55Ų
  • XLogP3: 3.4

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 76-79 °C(lit.)
  • PSA: 52.37
  • Solubility: Not determined

BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE Security Information

BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB256337-5 g
1-(trans-2-Nitrovinyl)-4-(trifluoromethoxy)benzene, 98%; .
206559-72-0 98%
5g
€278.50 2023-04-27
abcr
AB256337-10g
1-(trans-2-Nitrovinyl)-4-(trifluoromethoxy)benzene, 98%; .
206559-72-0 98%
10g
€467.50 2025-02-21
abcr
AB256337-10 g
1-(trans-2-Nitrovinyl)-4-(trifluoromethoxy)benzene, 98%; .
206559-72-0 98%
10g
€467.50 2023-04-27
abcr
AB256337-5g
1-(trans-2-Nitrovinyl)-4-(trifluoromethoxy)benzene, 98%; .
206559-72-0 98%
5g
€278.50 2025-02-21
abcr
AB256337-1g
1-(trans-2-Nitrovinyl)-4-(trifluoromethoxy)benzene, 98%; .
206559-72-0 98%
1g
€93.80 2025-02-21
abcr
AB256337-1 g
1-(trans-2-Nitrovinyl)-4-(trifluoromethoxy)benzene, 98%; .
206559-72-0 98%
1g
€93.80 2023-04-27
abcr
AB256337-25 g
1-(trans-2-Nitrovinyl)-4-(trifluoromethoxy)benzene, 98%; .
206559-72-0 98%
25g
€980.00 2023-04-27
abcr
AB256337-25g
1-(trans-2-Nitrovinyl)-4-(trifluoromethoxy)benzene, 98%; .
206559-72-0 98%
25g
€980.00 2025-02-21

Additional information on BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE

BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE: A Comprehensive Overview

The compound BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE (CAS No. 206559-72-0) is a significant molecule in the field of organic chemistry, particularly in the synthesis of advanced materials and pharmaceuticals. This compound is characterized by its unique structure, which includes a nitro group attached to a styrene backbone substituted with a trifluoromethoxy group. The presence of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in various chemical reactions.

Recent studies have highlighted the potential of BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE in the development of high-performance polymers. Researchers have explored its role as a monomer in polymerization reactions, where its nitro and trifluoromethoxy groups contribute to the formation of materials with enhanced thermal stability and mechanical strength. These findings suggest that this compound could be pivotal in creating next-generation materials for aerospace, electronics, and automotive industries.

In addition to its role in polymer synthesis, BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE has shown promise in medicinal chemistry. Its structure allows for selective reactivity, enabling the synthesis of bioactive compounds with potential therapeutic applications. For instance, recent research has demonstrated its utility in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers. The trifluoromethoxy group, known for its electron-withdrawing properties, plays a crucial role in modulating the pharmacokinetic profiles of these compounds.

The synthesis of BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE involves a multi-step process that typically begins with the nitration of a substituted styrene derivative. The reaction conditions are carefully optimized to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency, making this compound more accessible for large-scale production.

From an environmental perspective, the handling and disposal of BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE require adherence to standard laboratory safety protocols. Its stability under normal conditions ensures safe handling, but precautions must be taken during storage to prevent exposure to light and moisture, which could lead to degradation.

In conclusion, BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE (CAS No. 206559-72-0) is a versatile compound with applications spanning multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in both academic research and industrial applications. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern chemistry and material science.

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Amadis Chemical Company Limited
(CAS:206559-72-0)BETA-NITRO-4-(TRIFLUOROMETHOXY)STYRENE
A1211245
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):165.0/277.0/581.0